molecular formula C10H14ClNO3 B563443 D,L-m-Tyrosine Methyl Ester Hydrochloride CAS No. 34260-70-3

D,L-m-Tyrosine Methyl Ester Hydrochloride

Cat. No.: B563443
CAS No.: 34260-70-3
M. Wt: 231.676
InChI Key: WULJQXTZWBDFSE-UHFFFAOYSA-N
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Description

D,L-m-Tyrosine Methyl Ester Hydrochloride: is a chemical compound derived from the amino acid tyrosine. It is a methyl ester derivative of tyrosine, which means it has a methyl group attached to the carboxyl group of the amino acid. This compound is often used in various scientific research applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-m-Tyrosine Methyl Ester Hydrochloride typically involves the esterification of tyrosine. One common method is the reaction of tyrosine with methanol in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: D,L-m-Tyrosine Methyl Ester Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

D,L-m-Tyrosine Methyl Ester Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Studied for its role in enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and materials.

Comparison with Similar Compounds

  • L-Tyrosine Methyl Ester Hydrochloride
  • D-Tyrosine Methyl Ester Hydrochloride
  • L-Phenylalanine Methyl Ester Hydrochloride
  • L-Tryptophan Methyl Ester Hydrochloride

Comparison: D,L-m-Tyrosine Methyl Ester Hydrochloride is unique due to its racemic mixture, which contains both D- and L- forms of the compound. This can affect its reactivity and interactions compared to the pure enantiomers. Additionally, the presence of the methyl ester group enhances its solubility and stability, making it more suitable for certain applications.

Biological Activity

D,L-m-Tyrosine Methyl Ester Hydrochloride is a derivative of the amino acid tyrosine, which has gained attention for its diverse biological activities. This article explores its biological properties, including radical scavenging, antibacterial effects, and implications in therapeutic applications.

This compound is characterized by the following chemical properties:

  • Molecular Formula: C₉H₁₁ClN₃O₃
  • Molecular Weight: 231.65 g/mol
  • Purity: Minimum 95% (HPLC) and 98% (Argentometric Titration) .

1. Radical Scavenging Activity

The phenolic structure of D,L-m-Tyrosine Methyl Ester contributes to its radical scavenging ability. Studies indicate that derivatives of tyrosine exhibit significant antioxidant properties due to their capacity to neutralize free radicals. For instance:

  • DPPH IC50 Values: The DPPH radical scavenging activity of various tyrosine derivatives shows that longer alkyl chains enhance antioxidant capacity, with a noted cut-off effect at C12 .
  • ABTS Scavenging: Similar trends were observed with ABTS radicals, where medium-chain derivatives demonstrated optimal activity .
Compound TypeDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
L-Tyrosine Derivative2.0821.19
D,L-m-Tyrosine Methyl EsterTBDTBD

2. Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. The mechanism involves interaction with bacterial membranes, leading to cell lysis.

  • Minimum Inhibitory Concentration (MIC): The dodecyl alkyl esters derived from tyrosine showed MIC values as low as 2.6 µM against Staphylococcus aureus, indicating strong antibacterial potential .
  • Comparison with L-DOPA Derivatives: Tyrosine derivatives generally exhibited higher antibacterial activity compared to L-DOPA derivatives due to differences in molecular stability and interaction with bacterial membranes .
Bacterial StrainMIC (µM)
Staphylococcus aureus2.6
Escherichia coliTBD

3. Therapeutic Implications

The biological activities of D,L-m-Tyrosine Methyl Ester extend into therapeutic realms, particularly in neurodegenerative diseases and cancer treatment.

  • Neuroprotective Effects: Tyrosine derivatives are being studied for their role in enhancing dopamine levels, which may have implications in treating Parkinson’s disease .
  • Antiproliferative Properties: Some studies suggest that tyrosine methyl esters can inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth .

Case Studies

  • Antioxidant Efficacy Study:
    A study published in Comptes Rendus de l'Académie des Sciences demonstrated that alkylated hydroxytyrosol esters had superior radical scavenging abilities compared to their non-alkylated counterparts, indicating the importance of structural modifications in enhancing biological activity .
  • Antibacterial Activity Assessment:
    Research conducted by Ndayiragije et al. highlighted the varying antibacterial efficacy of tyrosine derivatives against gram-positive and gram-negative bacteria, establishing a correlation between alkyl chain length and antimicrobial potency .

Properties

IUPAC Name

methyl 2-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-14-10(13)9(11)6-7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULJQXTZWBDFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662225
Record name Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34260-70-3
Record name Methyl 3-hydroxyphenylalaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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